Head-to-Head BACE1 IC50 Comparison: Indole vs. Biaryl 6‑Substituent Defines Potency Baseline for Fragment Elaboration
In the primary fragment screening publication, compound 3 (the target, bearing a 6‑(indol‑6‑yl)ethyl group) was directly compared with its biaryl‑substituted analog compound 4. Compound 3 inhibited BACE1 with an IC50 of 94 µM, whereas compound 4—bearing a 3‑methoxy‑biphenyl substituent in place of the indole—showed an IC50 of 25 µM under the same assay conditions [1][2]. The 3.76‑fold potency improvement was attributed to improved hydrophobic complementarity of the biaryl group with the S1‑S3 pocket, a conformational shift of the Tyr71 flap residue, and displacement of a structural water molecule at the base of the S3 pocket [1].
| Evidence Dimension | BACE1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 94 µM (94,000 nM) |
| Comparator Or Baseline | Compound 4 (6‑{2‑[3‑(3‑methoxy‑biphenyl)]}ethyl‑2‑aminopyridine): IC50 = 25 µM (25,000 nM) |
| Quantified Difference | 3.76‑fold potency advantage for compound 4; indole‑substituted target is the weaker fragment hit |
| Conditions | FRET‑based BACE‑1 peptide cleavage assay, pH 5.0, 2 °C (BindingDB assay ID 1); reported in J Med Chem 2007 |
Why This Matters
This head‑to‑head data establishes the target compound as the original indole‑containing fragment against which all subsequent S1‑pocket optimizations were benchmarked—it is therefore the essential baseline control for any BACE1 fragment elaboration study.
- [1] Congreve M, Aharony D, Albert J, et al. J Med Chem. 2007;50(6):1124-1132 (text comparing compounds 3 and 4, Figure 2 legend, and associated IC50 values). View Source
- [2] BindingDB entry BDBM15779 for compound 3 (IC50 = 94,000 nM) and RCSB PDB entry 2OHQ / BindingDB BDBM15780 for compound 4 (IC50 = 25,000 nM). View Source
